N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a chemical compound notable for its potential applications in medicinal chemistry and biochemistry. This compound features an acetylamino group attached to a phenyl ring, as well as a dimethyl-substituted oxazole ring, which may contribute to its biological activity. Understanding its classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical properties, and applications is crucial for its development in scientific research.
The compound can be synthesized through various chemical pathways that involve the formation of the oxazole ring and the coupling of different moieties. The synthesis methods are documented in several research articles and patents, indicating its significance in pharmaceutical research and development.
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be classified as an organic compound with the following characteristics:
The synthesis of N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields and minimize by-products. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm product identity.
The molecular formula for N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is C16H17N3O2. Its structure includes:
Property | Value |
---|---|
Molecular Formula | C16H17N3O2 |
Molecular Weight | 283.32 g/mol |
IUPAC Name | N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
InChI | InChI=1S/C16H17N3O2/c1-10-14(11(2)21-18-10)9-16(20)17-13-5-4-12-6-7-19(3)15(12)8-13/h4-8H... |
Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)C=CN3C |
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions:
The specific conditions for these reactions vary based on desired products and include factors such as solvent choice and temperature control.
The mechanism of action for N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors. Compounds containing oxazole and indole moieties have been shown to exhibit significant biological activities through modulation of cellular pathways. Detailed biochemical studies are necessary to clarify these interactions.
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibits typical properties for organic compounds:
The compound's stability under various conditions (e.g., temperature changes and pH levels), reactivity with nucleophiles or electrophiles due to functional groups present will dictate its practical applications in research.
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has potential applications in multiple scientific fields:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8